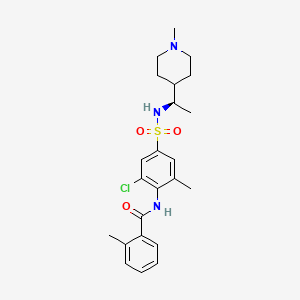

CCR8 antagonist 2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C23H30ClN3O3S |

|---|---|

Molecular Weight |

464.0 g/mol |

IUPAC Name |

N-[2-chloro-6-methyl-4-[[(1R)-1-(1-methylpiperidin-4-yl)ethyl]sulfamoyl]phenyl]-2-methylbenzamide |

InChI |

InChI=1S/C23H30ClN3O3S/c1-15-7-5-6-8-20(15)23(28)25-22-16(2)13-19(14-21(22)24)31(29,30)26-17(3)18-9-11-27(4)12-10-18/h5-8,13-14,17-18,26H,9-12H2,1-4H3,(H,25,28)/t17-/m1/s1 |

InChI Key |

ZEDJVOTUUKLHRW-QGZVFWFLSA-N |

Isomeric SMILES |

CC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2C)S(=O)(=O)N[C@H](C)C3CCN(CC3)C)Cl |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2C)S(=O)(=O)NC(C)C3CCN(CC3)C)Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of CCR8 Antagonists in Oncology

Audience: Researchers, scientists, and drug development professionals.

Introduction: C-C Motif Chemokine Receptor 8 (CCR8) has recently emerged as a highly promising therapeutic target in immuno-oncology. Its significance lies in its selective and high expression on tumor-infiltrating regulatory T cells (Tregs) when compared to Tregs in peripheral lymphoid organs or other immune cell populations.[1][2][3][4] These intratumoral CCR8+ Tregs represent a highly activated and potently immunosuppressive cell population that curtails anti-tumor immune responses.[5] Consequently, therapeutic strategies aimed at antagonizing CCR8 function are being developed to selectively deplete these cells within the tumor microenvironment (TME), thereby unleashing a powerful anti-cancer immune attack. This guide provides a detailed examination of the mechanisms through which CCR8 antagonists function, supported by quantitative data, experimental protocols, and pathway visualizations.

The CCR8-Ligand Axis in the Tumor Microenvironment

CCR8 is a G protein-coupled receptor (GPCR) primarily activated by its ligand, CCL1, in both mice and humans (CCL18 is also a human ligand). Within the TME, cancer cells and other stromal cells secrete CCL1, which then acts as a chemoattractant for CCR8-expressing Tregs. This interaction is crucial for the recruitment and retention of these immunosuppressive cells at the tumor site. Upon binding CCL1, CCR8 initiates downstream signaling cascades that are believed to support Treg proliferation, stability, and suppressive functions. Furthermore, factors within the TME, such as lactate, can enhance the expression of CCR8 on Tregs, reinforcing their immunosuppressive capacity.

Caption: Figure 1: The CCR8/CCL1 signaling axis promoting Treg function.

Core Mechanisms of Action of CCR8 Antagonists

The primary therapeutic strategy for targeting CCR8 involves the use of monoclonal antibodies. These antagonists operate through two main, often concurrent, mechanisms: the physical depletion of CCR8+ Tregs and the blockade of CCL1-mediated signaling.

Depletion of Tumor-Infiltrating Tregs via Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC)

The most potent mechanism employed by anti-CCR8 antibodies is the selective elimination of CCR8-expressing Tregs within the tumor. This is achieved by engineering the antibody's Fc region to effectively engage with Fc receptors (e.g., CD16) on cytotoxic immune cells, such as Natural Killer (NK) cells.

-

Binding: The Fab portion of the anti-CCR8 antibody specifically binds to the CCR8 receptor on the surface of an intratumoral Treg.

-

Effector Cell Recruitment: The Fc portion of the antibody is recognized by Fc receptors on NK cells.

-

Treg Lysis: This engagement triggers the NK cell to release cytotoxic granules (containing perforin and granzymes), inducing apoptosis and lysis of the target CCR8+ Treg cell.

This selective depletion removes a key immunosuppressive barrier, altering the immune landscape of the TME to favor an anti-tumor response.

References

- 1. Preclinical development of a novel CCR8/CTLA-4 bispecific antibody for cancer treatment by disrupting CTLA-4 signaling on CD8 T cells and specifically depleting tumor-resident Tregs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CCR8-targeted specific depletion of clonally expanded Treg cells in tumor tissues evokes potent tumor immunity with long-lasting memory - PMC [pmc.ncbi.nlm.nih.gov]

- 3. harbourbiomed.com [harbourbiomed.com]

- 4. researchgate.net [researchgate.net]

- 5. jcancer.org [jcancer.org]

The Discovery and Development of CCR8 Antagonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

C-C chemokine receptor 8 (CCR8) has emerged as a compelling therapeutic target, particularly in the landscape of immuno-oncology. CCR8 is a G protein-coupled receptor (GPCR) predominantly expressed on tumor-infiltrating regulatory T cells (Tregs), which are key mediators of immunosuppression within the tumor microenvironment.[1][2][3] High expression of CCR8 on these Tregs is often correlated with poor prognosis in various cancers.[2][4] The primary endogenous ligand for CCR8 is C-C motif chemokine ligand 1 (CCL1), and their interaction is crucial for the recruitment and function of Tregs within the tumor, thereby hindering anti-tumor immunity. Consequently, antagonizing the CCR8-CCL1 axis presents a promising strategy to selectively deplete or functionally modulate tumor-infiltrating Tregs, unleashing a potent anti-tumor immune response. This technical guide provides an in-depth overview of the discovery and development of CCR8 antagonists, encompassing small molecules and monoclonal antibodies, detailed experimental protocols, and a summary of key preclinical and clinical data.

CCR8 Signaling Pathway

CCR8, upon binding its ligand CCL1, initiates a signaling cascade characteristic of GPCRs. This process begins with a conformational change in the receptor, leading to the activation of heterotrimeric G proteins. The activated Gα subunit, typically of the Gαq family, stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. This rise in intracellular calcium concentration serves as a key second messenger, activating various downstream signaling pathways that ultimately mediate the chemotactic and immunomodulatory functions of CCR8.

Discovery of CCR8 Antagonists: A Screening Cascade

The identification of novel CCR8 antagonists typically follows a structured screening cascade, beginning with a high-throughput screen (HTS) to identify initial hits from large compound libraries. These hits are then subjected to a series of increasingly stringent assays to confirm their activity, determine their potency and selectivity, and evaluate their drug-like properties.

Key Experimental Protocols

Radioligand Binding Assay

This assay is crucial for determining the binding affinity (Ki) of a test compound to CCR8. It is a competitive binding assay where the test compound competes with a radiolabeled ligand for binding to the receptor.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells overexpressing human CCR8.

-

Assay Buffer: Typically, a buffer containing 50 mM Tris-HCl, 5 mM MgCl2, and 0.1 mM EDTA at pH 7.4 is used.

-

Incubation: In a 96-well plate, cell membranes (e.g., 3-20 µg protein per well) are incubated with a fixed concentration of a radiolabeled CCR8 ligand (e.g., [125I]-CCL1) and varying concentrations of the unlabeled test compound.

-

Equilibrium: The mixture is incubated at 30°C for 60 minutes with gentle agitation to reach equilibrium.

-

Separation: The bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters (e.g., GF/C filters presoaked in 0.3% polyethyleneimine).

-

Washing: The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Detection: The radioactivity retained on the filters is quantified using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay

This functional assay measures the ability of a compound to inhibit CCL1-induced calcium release in CCR8-expressing cells.

Methodology:

-

Cell Culture: Human cell lines (e.g., HEK293 or CHO) stably expressing human CCR8 are cultured to 80-90% confluency.

-

Cell Plating: Cells are seeded into black, clear-bottom 96-well plates and incubated overnight.

-

Dye Loading: The cell culture medium is removed, and cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an appropriate assay buffer, often containing probenecid to prevent dye extrusion. The plate is incubated at 37°C for 1 hour in the dark.

-

Compound Incubation: The dye-loading solution is removed, and cells are washed. The test compound (potential antagonist) is then added to the wells at various concentrations and incubated for a predetermined time (e.g., 5-15 minutes).

-

Agonist Stimulation and Measurement: The plate is placed in a fluorometric imaging plate reader (FLIPR) or a similar instrument. A baseline fluorescence reading is established before the addition of a CCR8 agonist (e.g., CCL1 at its EC80 concentration). The fluorescence intensity is monitored in real-time before and after agonist addition.

-

Data Analysis: The increase in intracellular calcium is measured by the change in fluorescence intensity. The IC50 value for the antagonist is determined by plotting the inhibition of the agonist-induced calcium response against the antagonist concentration.

Chemotaxis Assay

This assay assesses the ability of a CCR8 antagonist to block the migration of cells towards a CCL1 chemoattractant gradient.

Methodology:

-

Cell Preparation: CCR8-expressing cells (e.g., human T cell line HUT78 or primary T cells) are washed and resuspended in an appropriate assay buffer.

-

Assay Setup: A Transwell plate with a porous membrane (e.g., 5 µm pore size) is used. The lower chamber is filled with assay buffer containing CCL1, while the upper chamber contains the cell suspension pre-incubated with the test antagonist at various concentrations.

-

Incubation: The plate is incubated for a few hours (e.g., 2-5 hours) at 37°C in a humidified incubator to allow cell migration.

-

Quantification of Migrated Cells: The number of cells that have migrated to the lower chamber is quantified. This can be done by lysing the cells and measuring a fluorescent dye (like Calcein AM) that was pre-loaded into the cells, or by direct cell counting using a flow cytometer.

-

Data Analysis: The percentage of inhibition of chemotaxis is calculated for each antagonist concentration, and the IC50 value is determined.

In Vitro Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay

For antibody-based CCR8 antagonists, this assay evaluates their ability to induce the killing of CCR8-expressing target cells by effector cells.

Methodology:

-

Target and Effector Cells: CCR8-expressing tumor-infiltrating Tregs are used as target cells. Effector cells are typically natural killer (NK) cells or peripheral blood mononuclear cells (PBMCs) from healthy donors.

-

Assay Setup: Target cells are labeled with a reporter (e.g., calcein AM or a europium-based label). The labeled target cells are then co-cultured with effector cells at a specific effector-to-target (E:T) ratio in the presence of serial dilutions of the anti-CCR8 antibody.

-

Incubation: The co-culture is incubated for a few hours (e.g., 4 hours) at 37°C.

-

Measurement of Cell Lysis: The killing of target cells is quantified by measuring the release of the label into the supernatant.

-

Data Analysis: The percentage of specific lysis is calculated, and the EC50 value (the concentration of antibody that induces 50% of the maximum specific lysis) is determined.

Preclinical Development of CCR8 Antagonists

Once a lead candidate is identified, it undergoes a rigorous preclinical development program to assess its safety and efficacy before entering human clinical trials.

Summary of Key CCR8 Antagonists in Development

A number of small molecule and antibody-based CCR8 antagonists are currently in various stages of preclinical and clinical development.

| Compound/Antibody | Type | Developer | Key In Vitro Data | Development Stage |

| IPG7236 | Small Molecule | Immunophage Biotech | Potent and selective CCR8 antagonist. | Phase 2 clinical trial (NCT05142592) in combination with a PD-1 antibody for triple-negative breast cancer. |

| SB-633852 | Small Molecule | GSK | pIC50 = 5.8 (binding and calcium mobilization assays). | Preclinical. |

| SB-649701 | Small Molecule | GSK | pIC50 = 7.7 (calcium release assay); pIC50 = 6.3-7.0 (chemotaxis assay). | Preclinical. |

| NS-15 | Small Molecule | Millennium Pharma | Ki = 1.6 nM (binding assay); IC50 = 2 nM (calcium release assay); IC50 = 16 nM (cell migration assay). | Preclinical. |

| IDOR-1136-5177 | Small Molecule | Idorsia | Highly potent CCR8 antagonist. | Preclinical. |

| BMS-986340 | Monoclonal Antibody | Bristol Myers Squibb | Leads to CCR8+ Treg depletion. | Phase 1/2 clinical trials (monotherapy and in combination with nivolumab or docetaxel). |

| LM-108 | Monoclonal Antibody | LaNova Medicines | Fc-optimized, selectively depletes tumor-infiltrating Tregs. | Phase 1/2 clinical trials (monotherapy and in combination with pembrolizumab). |

| RO7502175 | Monoclonal Antibody | Roche | Afucosylated antibody designed for enhanced ADCC. | Phase 1 clinical trial. |

| S-531011 | Monoclonal Antibody | Shionogi Pharma | Potent ADCC activity and neutralization of CCR8 signaling. | Preclinical. |

Conclusion

The development of CCR8 antagonists represents a highly promising and actively pursued strategy in cancer immunotherapy. By targeting the immunosuppressive Treg population within the tumor microenvironment, these agents have the potential to significantly enhance anti-tumor immunity, both as monotherapies and in combination with other immunotherapies like PD-1/PD-L1 inhibitors. The diverse pipeline of small molecules and monoclonal antibodies progressing through preclinical and clinical development underscores the significant interest and potential of this therapeutic approach. Continued research and clinical evaluation will be crucial to fully realize the therapeutic benefits of CCR8 antagonism for patients with cancer.

References

In-depth Technical Guide: CCR8 Antagonist 2

For Researchers, Scientists, and Drug Development Professionals

Core Compound Details: Structure and Properties of CCR8 Antagonist 2

This compound, identified as compound 220 in patent WO2022000443A1, is a potent and selective small molecule inhibitor of the C-C chemokine receptor 8 (CCR8). Its systematic chemical name is N-[2-chloro-6-methyl-4-[[(1R)-1-(1-methylpiperidin-4-yl)ethyl]sulfamoyl]phenyl]-2-methylbenzamide .

The structural and physical properties of this compound are summarized in the table below.

| Property | Value |

| Chemical Name | N-[2-chloro-6-methyl-4-[[(1R)-1-(1-methylpiperidin-4-yl)ethyl]sulfamoyl]phenyl]-2-methylbenzamide |

| CAS Number | 2756350-98-6 |

| Molecular Formula | C₂₃H₃₀ClN₃O₃S |

| Molecular Weight | 464.02 g/mol |

| Source | Patent WO2022000443A1 (Compound 220) |

Mechanism of Action and Therapeutic Potential

CCR8 is a G protein-coupled receptor (GPCR) predominantly expressed on tumor-infiltrating regulatory T cells (Tregs), which are potent suppressors of anti-tumor immunity. The primary endogenous ligand for CCR8 is the chemokine CCL1. The binding of CCL1 to CCR8 on Tregs promotes their migration, survival, and immunosuppressive function within the tumor microenvironment, thereby facilitating tumor growth and immune evasion.

This compound functions by competitively binding to the CCR8 receptor, thereby blocking the interaction with its ligand CCL1. This inhibition of CCR8 signaling is expected to disrupt the recruitment and function of Tregs within the tumor, leading to an enhanced anti-tumor immune response. Due to its specific expression profile on tumor-associated Tregs, targeting CCR8 with antagonists like this compound presents a promising therapeutic strategy for various cancers.

Experimental Data

While specific quantitative data for this compound from the source patent is not publicly available in the searched literature, the following table includes representative data for other small molecule CCR8 antagonists to provide a comparative context for potency.

| Compound Name | Assay Type | Target | Potency (IC₅₀/Kᵢ) | Reference |

| NS-15 | Calcium Release Assay | Human CCR8 | 2 nM (IC₅₀) | [1] |

| NS-15 | Chemotaxis Assay (CCL1-induced) | Human CCR8 | 16 nM (IC₅₀) | [1] |

| SB-649701 | Calcium Release Assay | Human CCR8 | pIC₅₀ = 7.7 | [2] |

| SB-649701 | Chemotaxis Assay (HUT78) | Human CCR8 | pIC₅₀ = 6.3 | [2] |

| SB-649701 | Chemotaxis Assay (Th2) | Human CCR8 | pIC₅₀ = 7.0 | [2] |

Experimental Protocols

The following are detailed methodologies for key experiments typically employed in the characterization of CCR8 antagonists.

Calcium Mobilization Assay

This assay measures the ability of an antagonist to inhibit the increase in intracellular calcium concentration induced by a CCR8 agonist.

Protocol:

-

Cell Culture: Human embryonic kidney (HEK) 293 cells stably expressing human CCR8 are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL).

-

Cell Plating: Cells are seeded into black-walled, clear-bottom 96-well plates at a density of 50,000 cells per well and incubated overnight.

-

Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in Hanks' Balanced Salt Solution (HBSS) for 1 hour at 37°C in the dark.

-

Compound Addition: The dye solution is removed, and cells are washed with HBSS. Test compounds (e.g., this compound) at various concentrations are added to the wells and incubated for 15-30 minutes.

-

Agonist Stimulation and Signal Detection: The plate is placed in a fluorescence plate reader. The baseline fluorescence is recorded, followed by the addition of a CCR8 agonist (e.g., human CCL1) at a concentration that elicits a submaximal response (EC₈₀). The change in fluorescence intensity, corresponding to the intracellular calcium flux, is measured kinetically.

-

Data Analysis: The inhibitory effect of the antagonist is calculated as the percentage reduction of the agonist-induced calcium signal. IC₅₀ values are determined by fitting the concentration-response data to a four-parameter logistic equation.

Chemotaxis Assay

This assay assesses the ability of an antagonist to block the migration of CCR8-expressing cells towards a chemoattractant gradient.

Protocol:

-

Cell Preparation: A human T-cell line endogenously expressing CCR8 (e.g., HUT78) or primary human Th2 cells are washed and resuspended in serum-free RPMI 1640 medium.

-

Assay Setup: A multi-well chemotaxis chamber (e.g., Transwell® plate) with a porous membrane (typically 5 µm pore size) is used. The lower chamber is filled with medium containing a CCR8 agonist (e.g., CCL1) as the chemoattractant.

-

Compound Treatment: The cells are pre-incubated with various concentrations of the CCR8 antagonist or vehicle control for 30 minutes at 37°C.

-

Cell Migration: The treated cells are added to the upper chamber of the Transwell plate.

-

Incubation: The plate is incubated for 2-4 hours at 37°C in a humidified incubator with 5% CO₂ to allow for cell migration.

-

Quantification of Migration: The number of cells that have migrated to the lower chamber is quantified. This can be done by cell counting using a hemocytometer, flow cytometry, or by using a fluorescent dye (e.g., Calcein AM) to label the cells and measuring the fluorescence in the lower chamber.

-

Data Analysis: The percentage of inhibition of chemotaxis is calculated relative to the vehicle-treated control. IC₅₀ values are determined from the concentration-response curves.

Signaling Pathway and Experimental Workflow Diagrams

CCR8 Signaling Pathway

The following diagram illustrates the canonical G protein-coupled signaling pathway initiated by the binding of CCL1 to CCR8, leading to cellular responses such as chemotaxis and cell survival.

Caption: CCR8 signaling pathway upon CCL1 binding and its inhibition by this compound.

Experimental Workflow for CCR8 Antagonist Characterization

The logical flow for identifying and characterizing a novel CCR8 antagonist is depicted below.

Caption: Workflow for the discovery and preclinical evaluation of a CCR8 antagonist.

References

CCR8 Antagonists: A Technical Guide to Binding Affinity and Functional Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of C-C Motif Chemokine Receptor 8 (CCR8) antagonists, with a focus on their binding affinities and the experimental methodologies used for their characterization. CCR8 has emerged as a promising therapeutic target, particularly in the fields of immuno-oncology and inflammatory diseases, due to its preferential expression on regulatory T cells (Tregs) within the tumor microenvironment.

Core Concepts in CCR8 Antagonist Evaluation

The development of potent and selective CCR8 antagonists requires rigorous in vitro and cellular characterization. Key parameters for evaluation include:

-

Binding Affinity (Ki, Kd): This quantifies the strength of the interaction between the antagonist and the CCR8 receptor. Lower values indicate higher affinity.

-

Functional Inhibition (IC50, pIC50): This measures the concentration of an antagonist required to inhibit a specific cellular response mediated by CCR8 activation by 50%.

-

Selectivity: This assesses the antagonist's binding affinity for CCR8 compared to other related chemokine receptors and off-target proteins.

Quantitative Binding Affinity of CCR8 Antagonists

The following table summarizes the binding and functional data for a selection of small molecule and antibody-based CCR8 antagonists.

| Antagonist Name | Antagonist Type | Assay Type | Species | Ki (nM) | IC50 (nM) | pIC50 | Reference |

| Small Molecules | |||||||

| CCR8 antagonist 1 (Compound 15) | Small Molecule | Competitive Binding | Human | 1.6 | |||

| AZ084 | Small Molecule | Allosteric Antagonist Binding | Human | 0.9 | |||

| SB-649701 | Small Molecule | Calcium Release | Human | 7.7 | |||

| Chemotaxis (HUT78) | Human | 6.3 | |||||

| Chemotaxis (Th2) | Human | 7 | |||||

| SB-633852 | Small Molecule | Competitive Binding / Ca2+ Mobilization | Human | 5.8 | |||

| IPG7236 | Small Molecule | Tango Assay | Human | 24 | |||

| CCR8 Downstream Signaling (CCL1-induced) | Human | 8.44 | |||||

| CCR8 Downstream Signaling (overexpressing cells) | Human | 24.3 | |||||

| Treg Migration (CCL1-induced) | Human | 33.8 | |||||

| NS-15 | Small Molecule | CCR8 Binding | Not Specified | 1.6 | |||

| Calcium Release | Not Specified | 2 | |||||

| Cell Migration (CCL1-induced) | Not Specified | 16 | |||||

| CCR8 antagonist 3 (compound 2) | Small Molecule | Not Specified | Not Specified | 62 | |||

| Monoclonal Antibodies | |||||||

| S-531011 | Monoclonal Antibody | Not Specified | Human | ||||

| Enzelkitug | Monoclonal Antibody | Not Specified | Human |

Key Experimental Protocols

Accurate determination of antagonist affinity and function relies on standardized and well-defined experimental protocols. Below are detailed methodologies for three key assays.

Radioligand Competitive Binding Assay

This assay directly measures the ability of a test compound to displace a radiolabeled ligand from the CCR8 receptor.

Objective: To determine the binding affinity (Ki) of a CCR8 antagonist.

Materials:

-

Cells or membranes expressing human CCR8.

-

Radiolabeled CCR8 ligand (e.g., ¹²⁵I-CCL1).

-

Unlabeled CCR8 antagonist (test compound).

-

Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% BSA, pH 7.4).

-

Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, 0.9% NaCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubation: In a microplate, combine the CCR8-expressing membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled antagonist.

-

Equilibration: Incubate the mixture at room temperature for a defined period (e.g., 60-120 minutes) to allow binding to reach equilibrium.

-

Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioactivity.

-

Detection: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the antagonist concentration. The IC50 value is determined from the resulting sigmoidal curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to block the increase in intracellular calcium concentration induced by a CCR8 agonist.

Objective: To determine the functional inhibitory potency (IC50) of a CCR8 antagonist.

Materials:

-

CCR8-expressing cells (e.g., CHO-K1 or HEK293).

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

CCR8 agonist (e.g., CCL1).

-

CCR8 antagonist (test compound).

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).

-

Fluorescence plate reader with automated liquid handling.

Procedure:

-

Cell Plating: Seed CCR8-expressing cells into a black-walled, clear-bottom microplate and culture overnight.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye by incubating them with the dye solution for a specific time (e.g., 30-60 minutes) at 37°C.

-

Antagonist Pre-incubation: Wash the cells and then pre-incubate them with varying concentrations of the antagonist for a defined period (e.g., 15-30 minutes).

-

Agonist Stimulation: Place the plate in a fluorescence plate reader and measure the baseline fluorescence. Inject the CCR8 agonist into the wells and immediately begin recording the fluorescence intensity over time.

-

Data Analysis: The increase in fluorescence intensity reflects the rise in intracellular calcium. The peak fluorescence response is measured for each antagonist concentration. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the antagonist concentration.

Chemotaxis Assay

This assay assesses the ability of an antagonist to inhibit the directed migration of cells towards a chemoattractant, which is a key function of CCR8.

Objective: To determine the functional inhibitory potency (IC50) of a CCR8 antagonist on cell migration.

Materials:

-

CCR8-expressing cells (e.g., T cells or a transfected cell line).

-

Chemotaxis chamber (e.g., Transwell® plate with a porous membrane).

-

CCR8 agonist (chemoattractant, e.g., CCL1).

-

CCR8 antagonist (test compound).

-

Assay Medium (e.g., RPMI 1640 with 0.5% BSA).

-

Cell counting method (e.g., flow cytometry or a cell viability assay).

Procedure:

-

Assay Setup: Place assay medium containing the CCR8 agonist in the lower chamber of the chemotaxis plate.

-

Cell Preparation: Resuspend the CCR8-expressing cells in assay medium and pre-incubate them with varying concentrations of the antagonist.

-

Cell Addition: Add the cell suspension to the upper chamber (the insert with the porous membrane).

-

Incubation: Incubate the plate for a period sufficient to allow cell migration (e.g., 2-4 hours) at 37°C in a CO₂ incubator.

-

Quantification of Migration: Count the number of cells that have migrated to the lower chamber.

-

Data Analysis: Calculate the percentage of inhibition of migration for each antagonist concentration compared to the control (agonist alone). Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the antagonist concentration.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in CCR8 signaling and the workflows of the characterization assays is crucial for a comprehensive understanding.

CCR8 Signaling Pathway

Activation of CCR8 by its ligand, CCL1, initiates a G-protein coupled signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to various downstream cellular responses, including chemotaxis, cell activation, and survival.

Caption: CCR8 signaling cascade upon ligand binding.

Experimental Workflow: Radioligand Binding Assay

The following diagram illustrates the key steps in a radioligand competitive binding assay for determining the affinity of a CCR8 antagonist.

Caption: Workflow for CCR8 radioligand binding assay.

Experimental Workflow: Calcium Mobilization Assay

This diagram outlines the procedure for a fluorescence-based calcium mobilization assay to assess the functional antagonism of CCR8.

Caption: Workflow for CCR8 calcium mobilization assay.

Experimental Workflow: Chemotaxis Assay

The following diagram details the steps involved in a chemotaxis assay to measure the inhibition of CCR8-mediated cell migration.

CCR8 Antagonist Selectivity Profile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the selectivity profile of various antagonists targeting the C-C chemokine receptor 8 (CCR8). CCR8 has emerged as a significant therapeutic target, particularly in immuno-oncology, due to its specific expression on tumor-infiltrating regulatory T cells (Tregs).[1] The efficacy and safety of CCR8 antagonists are intrinsically linked to their selectivity. This document compiles available quantitative data, details key experimental methodologies, and visualizes critical pathways and workflows to offer a comprehensive resource for professionals in the field.

Core Data Presentation: Antagonist Selectivity

The selectivity of a CCR8 antagonist is paramount to minimize off-target effects and enhance therapeutic efficacy. The following tables summarize the quantitative selectivity profiles of prominent CCR8 antagonists, including small molecules and biologics.

Small Molecule Antagonists

| Compound | Target | Assay Type | Potency (Human) | Selectivity Profile | Reference |

| IPG7236 | CCR8 | Tango (β-arrestin recruitment) | IC50 = 24 nM | Highly selective. No significant inhibition of major CYP450 enzymes. IC50 > 150 µM on primary human hepatocytes. | [2] |

| CCR8 | CCL1-induced signaling | IC50 = 8.44 nM | [2] | ||

| CCR8 | CCL1-induced migration | IC50 = 33.8 nM | [2] | ||

| NS-15 | CCR8 | Binding Assay | Ki = 1.6 nM | At least 300-fold selectivity versus other GPCRs, including other chemokine receptors. | [3] |

| CCR8 | Calcium Release Assay | IC50 = 2 nM | |||

| CCR8 | CCL1-induced Cell Migration | IC50 = 16 nM | |||

| SB-649701 | CCR8 | Calcium Release Assay | pIC50 = 7.7 | At least 100-fold selectivity against other GPCRs. | |

| CCR8 | Chemotaxis Assay (HUT78) | pIC50 = 6.3 | |||

| CCR8 | Chemotaxis Assay (Th2) | pIC50 = 7.0 | |||

| SB-633852 | CCR8 | Competitive Binding Assay | pIC50 = 5.8 | (Parent compound for SB-649701) | |

| CCR8 | Calcium Mobilization Assay | pIC50 = 5.8 |

Biological Antagonists

The viral chemokine MC148, encoded by the molluscum contagiosum virus, is a highly selective natural antagonist of CCR8.

| Compound | Target | Assay Type | Potency (Human) | Selectivity Profile (Binding vs. other chemokine receptors) | Reference |

| MC148 | CCR8 | Competition Binding (vs. 125I-I-309) | IC50 = 0.47 nM | No specific binding observed for CCR1, CCR2, CCR5, CXCR1, CXCR2, CXCR4, and CX3CR1. | |

| CCR8 | Direct Binding (125I-MC148) | IC50 = 0.27 nM | |||

| CCR8 | Calcium Mobilization (inhibition of I-309) | Dose-dependent antagonism | No effect on signaling of other tested chemokine receptors. | ||

| CCR8 | Chemotaxis (inhibition of I-309) | Specific inhibition | Did not block SDF-1α, MCP-1, or IL-8 induced chemotaxis. |

Antibody-based therapies like BAY 3375968 primarily function by depleting CCR8-expressing cells through antibody-dependent cell-mediated cytotoxicity (ADCC) and antibody-dependent cellular phagocytosis (ADCP), rather than solely blocking receptor signaling. Their selectivity is conferred by the specific binding of the antibody to the CCR8 protein.

Experimental Protocols

The characterization of CCR8 antagonist selectivity relies on a suite of standardized in vitro assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay

This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the receptor.

Objective: To determine the binding affinity (Ki) of an antagonist for CCR8.

Materials:

-

Cell membranes prepared from a cell line overexpressing human CCR8.

-

Radioligand (e.g., 125I-CCL1 or 125I-MC148).

-

Test antagonist at various concentrations.

-

Assay Buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).

-

Non-specific binding control (a high concentration of a known unlabeled CCR8 ligand).

-

Glass fiber filters (e.g., GF/C, pre-soaked in 0.3% polyethyleneimine).

-

Scintillation cocktail and counter.

Procedure:

-

Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test antagonist. The final volume is typically 250 µL.

-

Equilibration: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes) with gentle agitation.

-

Separation: Rapidly separate the bound from free radioligand by vacuum filtration through the glass fiber filters.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to block the increase in intracellular calcium concentration induced by an agonist.

Objective: To determine the functional potency (IC50) of an antagonist in blocking CCR8 signaling.

Materials:

-

A cell line endogenously or recombinantly expressing human CCR8.

-

A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Pluronic F-127.

-

Assay Buffer (e.g., Krebs buffer).

-

CCR8 agonist (e.g., CCL1) at a concentration that elicits a submaximal response (EC80).

-

Test antagonist at various concentrations.

-

A fluorescence plate reader with automated injection capabilities.

Procedure:

-

Cell Plating: Seed the cells into a black, clear-bottom 96-well plate and culture overnight.

-

Dye Loading: Load the cells with the calcium-sensitive dye by incubating them with a solution of Fluo-4 AM and Pluronic F-127 in assay buffer for approximately 1 hour at 37°C.

-

Antagonist Incubation: Wash the cells and add the test antagonist at various concentrations. Incubate for a predetermined time (e.g., 5-15 minutes).

-

Agonist Stimulation and Measurement: Place the plate in the fluorescence reader. Measure the baseline fluorescence, then inject the CCR8 agonist (CCL1) and continue to record the fluorescence intensity over time.

-

Data Analysis: Calculate the change in fluorescence intensity upon agonist addition in the presence and absence of the antagonist. Plot the percentage of inhibition against the antagonist concentration to determine the IC50 value.

Chemotaxis Assay

This assay assesses the ability of an antagonist to inhibit the migration of cells towards a chemoattractant.

Objective: To evaluate the functional inhibition of cell migration by a CCR8 antagonist.

Materials:

-

A cell line expressing CCR8 (e.g., activated Tregs or a transfected cell line).

-

Transwell inserts with a porous membrane.

-

Chemotaxis buffer (e.g., HBSS).

-

CCR8 agonist (e.g., CCL1).

-

Test antagonist at various concentrations.

Procedure:

-

Assay Setup: Place the Transwell inserts into a 24-well plate. Add the chemotaxis buffer containing the CCR8 agonist (CCL1) to the lower chamber.

-

Cell Preparation: Resuspend the CCR8-expressing cells in chemotaxis buffer, with or without the test antagonist, and add them to the upper chamber of the Transwell insert.

-

Incubation: Incubate the plate at 37°C in a CO2 incubator for a period sufficient for cell migration (e.g., 2 hours).

-

Quantification: Count the number of cells that have migrated to the lower chamber. This can be done using a cell counter, flow cytometry, or by staining and imaging the migrated cells on the underside of the membrane.

-

Data Analysis: Calculate the percentage of inhibition of migration at different antagonist concentrations and determine the IC50 value.

Mandatory Visualizations

CCR8 Signaling Pathway

The binding of the endogenous ligand CCL1 to CCR8 initiates a signaling cascade characteristic of G protein-coupled receptors. This involves the coupling to heterotrimeric G proteins, leading to downstream effector activation, and the recruitment of β-arrestins, which mediate receptor desensitization and internalization.

Caption: Simplified CCR8 signaling pathway upon agonist (CCL1) binding and its inhibition by an antagonist.

Experimental Workflow for Selectivity Profiling

Determining the selectivity of a CCR8 antagonist involves a systematic workflow to assess its activity against a panel of related receptors, typically other chemokine receptors.

Caption: A typical experimental workflow for determining the selectivity profile of a CCR8 antagonist.

References

The Role of CCR8 on Regulatory T Cells: A Technical Guide for Researchers and Drug Development Professionals

November 2025

Executive Summary

Regulatory T cells (Tregs) are critical mediators of immune suppression, playing a pivotal role in maintaining self-tolerance and preventing excessive inflammation. However, in the tumor microenvironment (TME), their potent suppressive functions represent a major obstacle to effective anti-tumor immunity. A key chemokine receptor, C-C Motif Chemokine Receptor 8 (CCR8), has emerged as a highly specific marker for the most suppressive and proliferative Treg populations within tumors. This technical guide provides an in-depth analysis of the role of CCR8 in Treg biology, its signaling pathways, and its potential as a therapeutic target. We present quantitative data on CCR8 expression, detailed experimental methodologies, and visual diagrams of key pathways and workflows to support researchers and drug development professionals in this promising area of immuno-oncology.

Introduction: CCR8 as a Defining Marker of Tumor-Infiltrating Tregs

CD4+ regulatory T cells, characterized by the expression of the transcription factor Foxp3, are essential for preventing autoimmunity but also contribute significantly to tumor immunosuppression.[1] A major challenge in cancer immunotherapy is to selectively target the immunosuppressive function of Tregs within tumors without disrupting systemic immune homeostasis.[1][2] Recent transcriptomic studies of tumor-infiltrating lymphocytes have consistently identified CCR8 as a gene highly and selectively upregulated in tumor-infiltrating Tregs (ti-Tregs) across various human cancers, including breast, colorectal, non-small cell lung cancer, and melanoma.[1][3]

CCR8 is a G protein-coupled receptor whose primary ligand in both humans and mice is the chemokine CCL1. Humans have three other known ligands for CCR8: CCL8, CCL16, and CCL18. The expression of CCR8 is largely restricted to a subset of highly activated and suppressive ti-Tregs, with significantly lower expression on Tregs in peripheral blood and normal tissues. This differential expression makes CCR8 an attractive and specific target for cancer immunotherapy.

Quantitative Analysis of CCR8 Expression in Treg Cells

The selective and high expression of CCR8 on ti-Tregs is a cornerstone of its therapeutic potential. The following tables summarize quantitative data on CCR8 expression across different T cell populations and tissues from various studies.

Table 1: Percentage of CCR8+ Cells in Human T Cell Subsets

| Tissue/Condition | Treg (CD4+Foxp3+) | Conventional CD4+ T cells (Tconv) | CD8+ T cells | Reference |

| Non-Small Cell Lung Cancer (NSCLC) Tumor | ~40% | Low | Negative | |

| Kidney Cancer Tumor | ~80% | Low | Low | |

| Human Lung Tumor | High | Low | Low | |

| Healthy Peripheral Blood (PBMCs) | Low | Low | Low | |

| Healthy Skin | >85% | ~56% | ~27% |

Table 2: CCR8 Expression Levels (Mean Fluorescence Intensity - MFI) on T Cell Subsets

| Tissue/Condition | CCR8+ Tregs vs. CCR8- Tregs | CCR8+ Tregs vs. Tconv | Reference |

| Human Breast Cancer | MFI of CCR8 on Tregs at least twice that on Tconvs | Significantly Higher | |

| LLC-OVA Mouse Tumor | Highest MFI on CD4+Foxp3+LAG-3High Tregs | Significantly Higher | |

| Human Lung Cancer | Higher MFI on CCR8+ Tregs for various activation markers (e.g., ICOS, PD-1, CTLA-4) | Not specified |

Table 3: CCR8 Expression in Murine T Cell Subsets

| Tissue/Condition | Treg (CD4+Foxp3+) | Conventional CD4+ T cells (Tconv) | CD8+ T cells | Reference |

| MC38 Colorectal Adenocarcinoma Tumor | High | Low | Low | |

| B16 Melanoma Tumor | High | Not specified | Not specified | |

| LLC-OVA Lung Carcinoma Tumor | ~43% | Low | Low | |

| MC38 Tumor | ~43% | Not specified | Not specified | |

| B16-OVA Tumor | ~65% | Not specified | Not specified | |

| Tumor-draining Lymph Nodes | ~15% | Low | Low | |

| Spleen (Tumor-bearing) | Low | Low | Low | |

| Spleen (Naive) | Low | Low | Low |

Signaling Pathways and Functional Consequences

The interaction of CCL1 with CCR8 on Treg cells initiates a signaling cascade that enhances their suppressive capabilities.

The CCL1-CCR8-STAT3 Axis

Upon binding of CCL1, CCR8 activates a G-protein-coupled signaling pathway that leads to the phosphorylation and activation of Signal Transducer and Activator of Transcription 3 (STAT3). This STAT3 activation is a critical event, leading to the upregulation of key molecules associated with Treg function:

-

Foxp3: The master transcription factor for Treg lineage stability and function.

-

CD39: An ectonucleotidase that converts ATP to AMP, contributing to an immunosuppressive tumor microenvironment.

-

IL-10: A potent anti-inflammatory cytokine.

-

Granzyme B: A serine protease that can induce apoptosis in effector T cells.

Interestingly, a self-feeding mechanism has been proposed where CCL1 produced by Tregs at an autoimmune site can upregulate CCR8 expression on the same cells, thus potentiating their suppressive activity in a positive feedback loop.

Experimental Protocols and Methodologies

Studying the role of CCR8 in Treg cells requires a variety of specialized techniques. Below are detailed methodologies for key experiments.

Flow Cytometry for Identification of CCR8+ Tregs

Objective: To identify and quantify CCR8-expressing Treg cells in single-cell suspensions from tissues or peripheral blood.

Protocol:

-

Cell Preparation: Isolate single-cell suspensions from tissues (e.g., tumors, spleen, lymph nodes) by mechanical dissociation and/or enzymatic digestion (e.g., collagenase and DNase). For peripheral blood, isolate peripheral blood mononuclear cells (PBMCs) using density gradient centrifugation.

-

Viability Staining: Stain cells with a viability dye (e.g., Fixable Viability Dye eFluor™ 780) to exclude dead cells from the analysis.

-

Fc Receptor Blocking: Block Fc receptors to prevent non-specific antibody binding using an Fc block reagent (e.g., Human TruStain FcX™).

-

Surface Staining: Incubate cells with a cocktail of fluorescently-conjugated antibodies against surface markers. A typical panel includes:

-

Anti-CD45 (to identify hematopoietic cells)

-

Anti-CD3 (to identify T cells)

-

Anti-CD4 (to identify CD4+ T cells)

-

Anti-CD25 (a marker for Tregs)

-

Anti-CCR8 (e.g., clone SA214G2 for mouse, clone S19017D or L263G8 for human).

-

-

Fixation and Permeabilization: Fix and permeabilize the cells using a specialized buffer set (e.g., eBioscience™ Foxp3 / Transcription Factor Staining Buffer Set) according to the manufacturer's protocol.

-

Intracellular Staining: Incubate the fixed and permeabilized cells with an anti-Foxp3 antibody (e.g., clone FJK-16S).

-

Data Acquisition and Analysis: Acquire data on a flow cytometer. Analyze the data using software such as FlowJo. Gate on live, singlet, CD45+, CD3+, CD4+ cells. Within the CD4+ population, identify Tregs as Foxp3+ (and often CD25+). Finally, determine the percentage and MFI of CCR8 expression on the Treg population compared to Foxp3- conventional T cells.

In Vitro Treg Suppression Assay

Objective: To assess the suppressive capacity of CCR8+ versus CCR8- Treg cells.

Protocol:

-

Cell Sorting: Isolate CCR8+ and CCR8- Treg cells (CD4+Foxp3+) from tumor-bearing mice (e.g., using Foxp3-EGFP reporter mice) via fluorescence-activated cell sorting (FACS).

-

Effector T cell Preparation: Isolate naïve CD4+ or CD8+ conventional T cells (Tconvs) from the spleens of wild-type mice and label them with a proliferation-tracking dye (e.g., CellTrace™ Violet).

-

Co-culture: Co-culture the labeled Tconvs with either CCR8+ or CCR8- Tregs at various ratios (e.g., 1:4, 1:5 Treg to Tconv).

-

Stimulation: Stimulate the co-culture with anti-CD3 and anti-CD28 antibodies in the presence of antigen-presenting cells (APCs) (e.g., irradiated splenocytes from Rag2-/- mice).

-

Analysis: After a period of culture (e.g., 4 days), assess the proliferation of the Tconvs by measuring the dilution of the proliferation-tracking dye using flow cytometry. A reduction in Tconv proliferation in the presence of Tregs indicates suppression.

In Vivo Mouse Models for Studying CCR8 Function

Objective: To investigate the role of CCR8 in Treg function and its therapeutic potential in a physiological context.

Syngeneic Tumor Models:

-

Tumor Implantation: Subcutaneously implant syngeneic tumor cells (e.g., MC38 colorectal adenocarcinoma, B16 melanoma, or LLC-OVA lung carcinoma) into wild-type or Ccr8 knockout mice.

-

Therapeutic Intervention: Treat tumor-bearing mice with anti-CCR8 antibodies (either blocking or depleting) and/or other immunotherapies like anti-PD-1.

-

Monitoring: Monitor tumor growth over time. At the experimental endpoint, tumors and lymphoid organs can be harvested for analysis of the immune cell infiltrate by flow cytometry, single-cell RNA sequencing, or immunohistochemistry.

CCR8 Knockout Mice:

-

Ccr8 knockout mice can be used to definitively assess the requirement of CCR8 for Treg accumulation and function within tumors. Comparing tumor growth and the immune landscape in wild-type versus knockout mice provides insights into the intrinsic role of CCR8.

Generation of Anti-CCR8 Monoclonal Antibodies

Objective: To produce monoclonal antibodies that specifically bind to CCR8 for research or therapeutic purposes.

Cell-Based Immunization and Screening (CBIS) Method:

-

Immunization: Immunize mice or rats with cells overexpressing the target CCR8 protein (e.g., LN229/hCCR8 cells).

-

Hybridoma Generation: Fuse spleen cells from the immunized animals with myeloma cells to create hybridomas.

-

Screening: Screen the culture supernatants of the hybridomas for the presence of antibodies that bind to CCR8-expressing cells but not to parental control cells, typically using flow cytometry.

-

Cloning and Production: Isolate and expand positive hybridoma clones through limiting dilution to ensure monoclonality. The monoclonal antibodies can then be purified from the culture supernatant.

Therapeutic Targeting of CCR8 in Treg Cells

The selective expression of CCR8 on highly suppressive ti-Tregs has made it a prime target for cancer immunotherapy. The primary therapeutic strategies involve the use of monoclonal antibodies.

Blocking versus Depleting Antibodies

There is a significant body of evidence suggesting that simply blocking CCR8 signaling with a non-depleting antibody is not sufficient to inhibit tumor growth. Studies using Ccr8 knockout mice have shown that the absence of CCR8 does not impair Treg accumulation or suppressive function in some tumor models.

In contrast, the use of anti-CCR8 antibodies with antibody-dependent cell-mediated cytotoxicity (ADCC) or antibody-dependent cellular phagocytosis (ADCP) effector functions, which lead to the depletion of CCR8+ Tregs, has demonstrated robust anti-tumor activity. This depletion of the most suppressive Treg population within the TME leads to an increased infiltration and activation of CD8+ effector T cells, resulting in tumor growth inhibition and even complete tumor regression.

Synergy with Other Immunotherapies

The depletion of CCR8+ Tregs can remodel the tumor microenvironment to be more pro-inflammatory. This creates a favorable setting for other immunotherapies, particularly immune checkpoint inhibitors. Preclinical studies have shown that the combination of a depleting anti-CCR8 antibody with an anti-PD-1 antibody results in synergistic anti-tumor effects, leading to more profound and durable tumor control than either agent alone. The depletion of Tregs reduces the immunosuppressive signals that restrain effector T cells, allowing the anti-PD-1 antibody to more effectively reinvigorate the anti-tumor T cell response.

Conclusion and Future Directions

CCR8 has been firmly established as a specific and critical marker of a highly suppressive population of regulatory T cells that infiltrate tumors. Its restricted expression pattern offers a therapeutic window to selectively target these immunosuppressive cells while sparing the majority of peripheral Tregs and other immune cells, thereby minimizing the risk of systemic autoimmunity. The compelling preclinical data supporting the efficacy of depleting anti-CCR8 antibodies, particularly in combination with checkpoint inhibitors, has paved the way for the clinical development of this therapeutic strategy.

Future research should continue to explore the nuances of CCR8 biology in different cancer types and the mechanisms of resistance to CCR8-targeted therapies. Furthermore, the potential of CCR8 as a biomarker to predict patient response to immunotherapy warrants further investigation. The development of novel therapeutic modalities, such as bispecific antibodies or CAR-T cells targeting CCR8, may offer additional avenues to exploit this promising target in the fight against cancer.

References

The Role of CCR8 in the Tumor Microenvironment: A Technical Guide for Researchers and Drug Developers

Introduction

The C-C chemokine receptor 8 (CCR8) is a G protein-coupled receptor that has emerged as a highly promising target in cancer immunotherapy.[1][2] Its expression is predominantly restricted to tumor-infiltrating regulatory T cells (Tregs), a key immunosuppressive cell population within the tumor microenvironment (TME).[3][4] This selective expression profile offers a therapeutic window to specifically deplete or modulate these tumor-resident Tregs, thereby unleashing an effective anti-tumor immune response while potentially minimizing systemic autoimmune-related adverse events.[5] This technical guide provides an in-depth overview of CCR8 expression in the TME, detailing its signaling pathways, methodologies for its detection and functional analysis, and its development as a therapeutic target.

Core Concepts: CCR8 and the Tumor Microenvironment

CCR8 is a receptor for several chemokines, most notably C-C motif chemokine ligand 1 (CCL1). The CCL1-CCR8 axis plays a pivotal role in the recruitment and retention of Tregs within the TME. Various cells within the tumor, including cancer-associated fibroblasts (CAFs) and tumor-associated macrophages (TAMs), can secrete CCL1, creating a chemokine gradient that attracts CCR8-expressing Tregs to the tumor site.

Once in the TME, these CCR8+ Tregs are highly activated and exhibit a potent immunosuppressive phenotype, contributing to the suppression of cytotoxic T lymphocyte and natural killer cell activity. High infiltration of CCR8+ Tregs in the TME has been correlated with poor prognosis in multiple cancer types.

Quantitative Data on CCR8 Expression

The selective expression of CCR8 on tumor-infiltrating Tregs is a key rationale for its therapeutic targeting. The following tables summarize quantitative data on CCR8 expression across various cancers and immune cell subsets.

Table 1: CCR8 Expression in Tumor-Infiltrating T-cell Subsets

| Cancer Type | Cell Subset | Percentage of CCR8+ Cells | Reference |

| Non-Small Cell Lung Cancer (NSCLC) | Tumor-infiltrating Tregs (CD3+CD4+CD127-CD25+) | ~40% | |

| Non-Small Cell Lung Cancer (NSCLC) | Tumor-infiltrating CD4+ non-Tregs | Smaller subset compared to Tregs | |

| Non-Small Cell Lung Cancer (NSCLC) | Tumor-infiltrating CD8+ T cells | Negative | |

| Melanoma | Tumor-infiltrating Tregs | Similar observations to NSCLC | |

| Colorectal Cancer (CRC) | Tumor-infiltrating Tregs | 63.6 ± 16.0% | |

| Pancreatic Ductal Adenocarcinoma (PDAC) | Tumor-infiltrating Tregs | Significantly higher in tumors vs. adjacent tissue |

Table 2: Differential CCR8 Gene Expression in Tumors vs. Normal Tissue (TCGA Data)

| Cancer Type | CCR8 Expression in Tumor vs. Normal Tissue |

| Bladder Urothelial Carcinoma (BLCA) | Significantly Upregulated |

| Breast Invasive Carcinoma (BRCA) | Significantly Upregulated |

| Colon Adenocarcinoma (COAD) | Significantly Upregulated |

| Esophageal Carcinoma (ESCA) | Significantly Upregulated |

| Head and Neck Squamous Cell Carcinoma (HNSC) | Significantly Upregulated |

| Kidney Renal Clear Cell Carcinoma (KIRC) | Significantly Upregulated |

| Liver Hepatocellular Carcinoma (LIHC) | Significantly Upregulated |

| Lung Adenocarcinoma (LUAD) | Significantly Upregulated |

| Lung Squamous Cell Carcinoma (LUSC) | Significantly Upregulated |

| Skin Cutaneous Melanoma (SKCM) | Significantly Upregulated |

| Stomach Adenocarcinoma (STAD) | Significantly Upregulated |

| Uterine Corpus Endometrial Carcinoma (UCEC) | Significantly Upregulated |

| Data derived from The Cancer Genome Atlas (TCGA) indicates a significant upregulation of CCR8 gene expression in multiple tumor types compared to their corresponding normal tissues. |

CCR8 Signaling Pathway

As a G protein-coupled receptor, CCR8 activation by its ligand CCL1 initiates a downstream signaling cascade that enhances the immunosuppressive functions of Tregs.

Upon CCL1 binding, CCR8 activates Gαi/o proteins, leading to the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), which, along with other signals, leads to the phosphorylation and activation of STAT3. Activated STAT3 translocates to the nucleus and promotes the transcription of genes associated with Treg suppressive function, including FOXP3, CD39, IL10, and granzyme B.

Experimental Protocols

Accurate detection and functional characterization of CCR8+ cells are crucial for both basic research and the development of targeted therapies.

Protocol 1: Flow Cytometry for CCR8 Detection in Tumor-Infiltrating Lymphocytes

This protocol outlines the steps for identifying and quantifying CCR8 expression on tumor-infiltrating Tregs.

1. Sample Preparation:

-

Freshly resected tumor tissue should be mechanically dissociated and enzymatically digested to obtain a single-cell suspension.

-

Isolate peripheral blood mononuclear cells (PBMCs) from the same patient as a control for peripheral CCR8 expression.

2. Staining:

-

Stain cells with a viability dye to exclude dead cells from the analysis.

-

Block Fc receptors to prevent non-specific antibody binding.

-

Incubate cells with a cocktail of fluorescently-labeled antibodies against surface markers. A typical panel for identifying CCR8+ Tregs includes:

-

CD45 (pan-leukocyte marker)

-

CD3 (T-cell marker)

-

CD4 (helper T-cell marker)

-

CD25 (Treg marker)

-

CD127 (to distinguish Tregs, which are CD127low/-)

-

CCR8

-

-

After surface staining, fix and permeabilize the cells for intracellular staining of the transcription factor FOXP3, the master regulator of Tregs.

3. Data Acquisition and Analysis:

-

Acquire stained samples on a multicolor flow cytometer.

-

Gate on live, singlet, CD45+, CD3+, and CD4+ cells.

-

Identify the Treg population as CD25+FOXP3+ (and typically CD127low/-).

-

Quantify the percentage and mean fluorescence intensity (MFI) of CCR8 expression within the Treg gate and other T-cell subsets.

Protocol 2: In Vitro Treg Suppression Assay

This assay assesses the functional capacity of CCR8+ Tregs to suppress the proliferation of conventional T cells (Tconv).

1. Cell Isolation:

-

Isolate CCR8+ Tregs and CCR8- Tregs from the tumor digest using fluorescence-activated cell sorting (FACS).

-

Isolate CD4+ or CD8+ Tconv cells (responder cells) from PBMCs.

2. Labeling and Co-culture:

-

Label the responder Tconv cells with a proliferation-tracking dye (e.g., CFSE or CellTrace Violet).

-

Co-culture the labeled responder cells with either CCR8+ Tregs or CCR8- Tregs at various ratios (e.g., 1:1, 1:2, 1:4 Treg:Tconv).

-

Stimulate the co-cultures with anti-CD3/CD28 beads or antibodies to induce T-cell proliferation.

3. Analysis:

-

After 3-5 days of co-culture, harvest the cells and analyze the proliferation of the responder T cells by flow cytometry.

-

Proliferation is measured by the dilution of the proliferation-tracking dye.

-

The percentage of suppression is calculated by comparing the proliferation of responder cells in the presence and absence of Tregs.

Protocol 3: Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay

This protocol is used to evaluate the efficacy of anti-CCR8 antibodies in depleting CCR8+ target cells.

1. Cell Preparation:

-

Target cells: Use a cell line engineered to express high levels of CCR8 or primary CCR8+ Tregs.

-

Effector cells: Isolate natural killer (NK) cells from healthy donor PBMCs.

2. ADCC Reaction:

-

Plate the target cells and add serial dilutions of the anti-CCR8 antibody.

-

Add the NK effector cells at a specific effector-to-target (E:T) ratio.

-

Co-culture for a defined period (e.g., 4-6 hours).

3. Cytotoxicity Measurement:

-

Measure target cell lysis using various methods, such as:

-

LDH release assay: Measures the release of lactate dehydrogenase from lysed cells.

-

Chromium-51 release assay: Measures the release of radioactive chromium from pre-labeled target cells.

-

Flow cytometry-based assays: Use viability dyes to quantify dead target cells.

-

4. Data Analysis:

-

Calculate the percentage of specific lysis for each antibody concentration.

-

Determine the EC50 (half-maximal effective concentration) of the anti-CCR8 antibody.

CCR8 as a Therapeutic Target

The selective expression of CCR8 on tumor-infiltrating Tregs makes it an attractive target for cancer immunotherapy. The primary therapeutic strategy is the depletion of these immunosuppressive cells using monoclonal antibodies with enhanced ADCC activity.

Several anti-CCR8 antibodies are currently in preclinical and clinical development. These antibodies are often afucosylated, a modification that enhances their binding to Fcγ receptors on NK cells, thereby increasing their ADCC potency. Preclinical studies in syngeneic mouse models have demonstrated that anti-CCR8 antibody treatment leads to the selective depletion of tumor-infiltrating Tregs, an increase in the ratio of effector T cells to Tregs, and significant anti-tumor activity, both as a monotherapy and in combination with PD-1 inhibitors. First-in-human clinical trials are underway to evaluate the safety and efficacy of these agents in patients with advanced solid tumors.

Conclusion

CCR8 has emerged as a compelling target for cancer immunotherapy due to its highly selective expression on immunosuppressive Tregs within the tumor microenvironment. The ongoing development of therapies aimed at depleting CCR8+ Tregs holds the promise of a new class of effective anti-cancer treatments. The experimental protocols and data presented in this guide provide a framework for researchers and drug developers to further investigate the role of CCR8 in cancer and to advance the development of novel CCR8-targeted therapies.

References

- 1. Differential expression of CCR8 in tumors versus normal tissue allows specific depletion of tumor-infiltrating T regulatory cells by GS-1811, a novel Fc-optimized anti-CCR8 antibody - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Development of a cellular model to study CCR8 signaling in tumor-infiltrating regulatory T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

The CCR8 Signaling Pathway: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction

The C-C chemokine receptor 8 (CCR8) is a G protein-coupled receptor (GPCR) that plays a pivotal role in regulating the trafficking and function of specific immune cell populations. Its expression is predominantly restricted to T helper 2 (Th2) cells, regulatory T cells (Tregs), and a subset of skin-resident memory T cells, making it an attractive therapeutic target for a range of inflammatory and autoimmune diseases, as well as for cancer immunotherapy. This guide provides an in-depth overview of the CCR8 signaling pathway, its cellular functions, and the experimental methodologies used to investigate its activity.

1. Ligands and Receptor Expression

The primary endogenous ligands for CCR8 are the C-C chemokines:

-

CCL1 (I-309): The most potent and specific ligand for human CCR8.

-

CCL8 (MCP-2): Also activates CCR8, but with lower affinity compared to CCL1.

-

CCL18 (PARC): Can bind to CCR8 and has been shown to induce chemotaxis in T cells.

CCR8 expression is tightly regulated and is a hallmark of specific T cell subsets.

Table 1: CCR8 Expression in Human Immune Cells

| Immune Cell Type | Expression Level | Key Function |

| Regulatory T cells (Tregs) | High | Suppression of immune responses, trafficking to tumors |

| T helper 2 (Th2) cells | Moderate to High | Promotion of allergic and anti-helminthic responses |

| Skin-resident memory T cells | Moderate | Cutaneous immune surveillance |

| Natural Killer (NK) cells | Low to Moderate | Cytotoxicity |

| Monocytes/Macrophages | Low | Phagocytosis, antigen presentation |

2. The CCR8 Signaling Cascade

Upon ligand binding, CCR8 undergoes a conformational change, leading to the activation of heterotrimeric G proteins, primarily of the Gαi subtype. This initiates a cascade of downstream signaling events that ultimately dictate the cellular response.

Caption: The CCR8 signaling pathway upon ligand binding.

Key Downstream Pathways:

-

Phospholipase C (PLC) Pathway: Activation of PLC by the Gβγ subunit leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). This cascade is crucial for chemotaxis and cytokine release.

-

PI3K/Akt Pathway: The Gβγ subunit can also activate phosphoinositide 3-kinase (PI3K), leading to the phosphorylation and activation of Akt. The Akt pathway is a central regulator of cell survival, proliferation, and metabolism.

-

MAPK/ERK Pathway: CCR8 signaling can activate the mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinase (ERK) pathway. This pathway is involved in cell proliferation, differentiation, and survival.

-

Inhibition of Adenylyl Cyclase: The Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This can modulate the activity of protein kinase A (PKA) and influence gene transcription.

3. Cellular Functions Mediated by CCR8 Signaling

The activation of these signaling pathways culminates in a variety of cellular responses that are critical for immune function.

Table 2: Cellular Responses to CCR8 Activation

| Cellular Response | Key Signaling Pathways Involved | Functional Consequence |

| Chemotaxis | PLC/Ca²⁺, PI3K/Akt | Directed migration of immune cells to sites of inflammation or tumors. |

| Cytokine Production | PLC/Ca²⁺, MAPK/ERK, NF-κB | Release of pro-inflammatory or immunomodulatory cytokines. |

| Cell Proliferation & Survival | PI3K/Akt, MAPK/ERK | Expansion and maintenance of specific T cell populations. |

| Receptor Internalization | GRK/β-arrestin | Desensitization of the receptor to prevent overstimulation. |

4. Experimental Protocols for Studying CCR8 Signaling

A variety of in vitro and in vivo assays are used to dissect the CCR8 signaling pathway and its functional consequences.

4.1. Chemotaxis Assay

This assay measures the directed migration of cells towards a chemokine gradient.

Caption: Workflow for a standard chemotaxis assay.

Detailed Methodology:

-

Cell Preparation: Isolate CCR8-expressing cells (e.g., Tregs, Th2 cells) from peripheral blood or tissue samples using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

-

Assay Setup: Use a Transwell plate with a porous membrane (typically 3-8 µm pore size). Resuspend the cells in serum-free media and add them to the upper chamber.

-

Chemoattractant Gradient: Add varying concentrations of CCL1 or other test chemokines to the lower chamber. A negative control (media alone) and a positive control (a known chemoattractant) should be included.

-

Incubation: Incubate the plate at 37°C in a humidified CO₂ incubator for 1-4 hours.

-

Quantification: Collect the cells that have migrated to the lower chamber. Count the cells using a hemocytometer, an automated cell counter, or by flow cytometry.

-

Data Analysis: Calculate the chemotactic index as the fold increase in migrated cells in the presence of the chemoattractant compared to the negative control.

4.2. Calcium Flux Assay

This assay measures the increase in intracellular calcium concentration following receptor activation.

Caption: Workflow for a calcium flux assay.

Detailed Methodology:

-

Cell Preparation: Isolate CCR8-expressing cells as described above.

-

Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM, Indo-1 AM, or Fluo-4 AM, according to the manufacturer's instructions. These dyes become fluorescent upon binding to free calcium.

-

Baseline Measurement: Place the dye-loaded cells in a fluorometer or flow cytometer and record the baseline fluorescence for a short period.

-

Agonist Stimulation: Inject a known concentration of CCL1 or a test compound into the cell suspension.

-

Data Acquisition: Continuously record the fluorescence intensity over time. A rapid increase in fluorescence indicates an influx of intracellular calcium.

-

Data Analysis: Quantify the calcium response by measuring the peak fluorescence intensity or the area under the curve.

4.3. Receptor Internalization Assay

This assay measures the ligand-induced endocytosis of CCR8 from the cell surface.

Detailed Methodology:

-

Cell Staining: Stain CCR8-expressing cells with a fluorescently labeled anti-CCR8 antibody at 4°C to prevent internalization.

-

Baseline Measurement: Analyze a portion of the cells by flow cytometry to determine the initial mean fluorescence intensity (MFI) of CCR8 on the cell surface.

-

Ligand Stimulation: Incubate the remaining cells with CCL1 or a test ligand at 37°C for various time points (e.g., 15, 30, 60 minutes) to induce receptor internalization.

-

Flow Cytometry Analysis: After each time point, wash the cells to remove unbound ligand and analyze them by flow cytometry.

-

Data Analysis: Calculate the percentage of receptor internalization at each time point by comparing the MFI of the stimulated cells to the MFI of the unstimulated cells.

5. Therapeutic Implications

The restricted expression pattern and critical functions of CCR8 make it a highly promising therapeutic target.

-

Oncology: In the tumor microenvironment, CCR8 is highly expressed on tumor-infiltrating Tregs, which suppress anti-tumor immunity. Targeting CCR8 with depleting antibodies or small molecule antagonists can selectively eliminate these immunosuppressive cells, thereby enhancing the efficacy of cancer immunotherapies.

-

Inflammatory and Autoimmune Diseases: In conditions such as atopic dermatitis and asthma, where Th2 cells play a pathogenic role, blocking CCR8 signaling could reduce the recruitment of these cells to inflammatory sites and ameliorate disease symptoms.

The CCR8 signaling pathway is a complex and tightly regulated system that governs the function of key immune cell populations. A thorough understanding of this pathway, facilitated by the experimental approaches outlined in this guide, is essential for the development of novel and effective therapies targeting CCR8 in a range of human diseases. The continued investigation into the nuances of CCR8 signaling will undoubtedly unveil new opportunities for therapeutic intervention.

Preclinical Profile of CCR8 Antagonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data available for emerging C-C Motif Chemokine Receptor 8 (CCR8) antagonists. The content herein is curated from publicly available scientific literature, conference proceedings, and company disclosures, offering a detailed examination of the mechanism of action, in vitro and in vivo pharmacology, and experimental methodologies used to evaluate these novel therapeutic agents. The primary focus of this guide is to present a consolidated resource for researchers and drug development professionals engaged in the field of immuno-oncology and inflammation.

Introduction to CCR8 as a Therapeutic Target

C-C Motif Chemokine Receptor 8 (CCR8) is a G protein-coupled receptor (GPCR) that has garnered significant attention as a therapeutic target, particularly in the realm of immuno-oncology.[1][2] CCR8 is preferentially expressed on tumor-infiltrating regulatory T cells (Tregs), which are potent suppressors of anti-tumor immunity.[2][3] The primary endogenous ligand for CCR8 is C-C Motif Chemokine Ligand 1 (CCL1), and their interaction is crucial for the recruitment and function of Tregs within the tumor microenvironment (TME).[2] By blocking the CCL1-CCR8 axis, antagonists aim to disrupt the immunosuppressive milieu of the TME and enhance the efficacy of the body's anti-tumor immune response. Preclinical studies have demonstrated that targeting CCR8 can lead to the depletion or functional modulation of tumor-infiltrating Tregs, thereby promoting the activity of cytotoxic T cells and inhibiting tumor growth.

Quantitative Preclinical Data of Investigational CCR8 Antagonists

The following tables summarize the key quantitative preclinical data for several investigational CCR8 antagonists. These include both small molecule inhibitors and monoclonal antibodies.

Table 1: In Vitro Potency of Small Molecule CCR8 Antagonists

| Compound | Assay Type | Target | IC50 (nM) | Reference |

| IPG7236 | Tango Assay | Human CCR8 | 24 | |

| CCL1-induced Signaling | Human CCR8 | 8.44 | ||

| CCL1-induced Ca2+ Mobilization | CCR8-overexpressing cells | 24.3 | ||

| CCL1-induced Treg Migration | Human CCR8+ Tregs | 33.8 |

Table 2: In Vivo Efficacy of CCR8 Antagonists

| Compound | Animal Model | Cancer Type | Dosing | Tumor Growth Inhibition (TGI) | Reference |

| IPG7236 | Humanized Mouse Xenograft | Breast Cancer | 10 mg/kg | 28.3% | |

| 50 mg/kg | 55.6% | ||||

| 50 mg/kg + anti-PD-1 | 73.8% | ||||

| IPG0521m | Syngeneic Mouse Model | Liver Cancer | 3 mg/kg | Complete inhibition | |

| HBM1022 | Syngeneic Mouse Model | Colon Cancer | Not specified | Significant inhibition (monotherapy) | |

| Humanized Xenograft Model | Triple-Negative Breast Cancer | Not specified | Enhanced with pembrolizumab |

Table 3: Pharmacokinetic and Safety Data for Selected CCR8 Antagonists

| Compound | Species | Key Parameters | Value | Reference |

| IPG7236 | Human, Monkey, Rat, Dog | Metabolic Stability | High | |

| Mouse | Metabolic Stability | Slight decrease | ||

| Human | CYP450 Inhibition | No significant inhibition | ||

| Human | hERG Inhibition | IC50 > 150 µM | ||

| RO7502175 | Cynomolgus Monkey | NOAEL | 100 mg/kg | |

| HBM1022 | Cynomolgus Monkey | Safety Profile | Excellent |

Experimental Protocols

This section details the methodologies for key experiments cited in the preclinical evaluation of CCR8 antagonists.

Tango™ GPCR Assay for Antagonist Screening

The Tango™ GPCR assay is a cell-based method used to quantify ligand-induced receptor-arrestin interactions.

-

Principle: The assay utilizes a U2OS cell line engineered to co-express the target GPCR (CCR8) fused to a transcription factor and a protease-tagged β-arrestin. Upon ligand binding and receptor activation, β-arrestin is recruited to the GPCR, leading to the cleavage of the transcription factor by the protease. The released transcription factor then translocates to the nucleus and drives the expression of a β-lactamase reporter gene. The activity of β-lactamase is measured using a FRET-based substrate, where cleavage of the substrate results in a shift in fluorescence emission.

-

Protocol:

-

Cell Plating: Seed Tango™ CCR8-bla U2OS cells in a 384-well plate at a density of 10,000 cells/well and incubate for 48 hours at 37°C in a 5% CO2 incubator.

-

Compound Addition: Prepare serial dilutions of the test antagonist compounds in assay medium. Add the compounds to the cells.

-

Agonist Stimulation: Add a known CCR8 agonist (e.g., CCL1) at a concentration that elicits an 80% maximal response (EC80) to all wells except for the negative control.

-